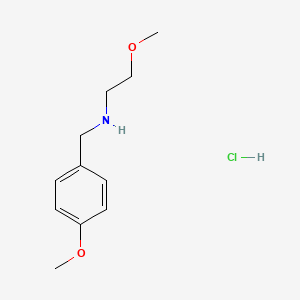

(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride

Description

(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is a secondary amine hydrochloride salt characterized by a 4-methoxybenzyl group and a 2-methoxyethyl group attached to a central nitrogen atom. Its molecular formula is C₁₁H₁₇NO₂·HCl, with a molecular weight of 231.5 g/mol. The compound is synthesized via nucleophilic substitution or reductive amination routes, as suggested by methodologies in related amine derivatives (e.g., bis(2-chloroethyl)amine hydrochloride reactions with methoxy-substituted benzyl chlorides) .

Propriétés

IUPAC Name |

2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10;/h3-6,12H,7-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYBSOVGBGPYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chemical Background and Structural Analysis

Molecular Characteristics

(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride (CAS 1052593-01-7) is a secondary amine hydrochloride with the molecular formula $$ \text{C}{11}\text{H}{18}\text{ClNO}_2 $$ and a molecular weight of 232.72 g/mol. The structure comprises a 4-methoxybenzyl group bonded to a 2-methoxyethylamine moiety, stabilized as a hydrochloride salt. The methoxy substituents enhance solubility in polar solvents while influencing electronic properties during reactions.

Preparation Methodologies

Reductive Amination Route

Reaction Scheme

This method involves the condensation of 4-methoxybenzaldehyde with 2-methoxyethylamine, followed by reduction and salt formation:

$$

\text{4-MeO-C}6\text{H}4\text{CHO} + \text{H}2\text{N-CH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{NaBH}4} \text{4-MeO-C}6\text{H}4\text{CH}2\text{NH-CH}2\text{CH}2\text{OCH}_3 \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

$$

Alkylation of 4-Methoxybenzylamine

Two-Step Alkylation

Intermediate Formation:

$$

\text{4-MeO-C}6\text{H}4\text{CH}2\text{NH}2 + \text{Cl-CH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{4-MeO-C}6\text{H}4\text{CH}2\text{NH-CH}2\text{CH}2\text{OCH}_3

$$Salt Formation:

Treatment with concentrated HCl in diethyl ether yields the hydrochloride salt (89% recovery).

Side Reactions

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Reductive Amination | 72 | 95 | Moderate | $$ |

| Alkylation | 89 | 98 | High | $$$ |

| Patent-Based | 65 | 92 | High | $$ |

Experimental Considerations

Mechanistic Insights

Reductive Amination Mechanism

Alkylation Side Reactions

- Hofmann Elimination: Occurs under basic conditions, especially with excess $$ \text{K}2\text{CO}3 $$:

$$

\text{RNH}2 + \text{Base} \rightarrow \text{RN}^- + \text{H}2\text{O} \xrightarrow{\Delta} \text{RCH=CH}2 + \text{NH}3 $$

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Pharmacological Research

(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride has been investigated for its role as a potential pharmacological agent. Its structure suggests that it may interact with various neurotransmitter systems, particularly the serotonin receptors. Compounds similar to this have shown promise as selective agonists for serotonin receptor subtypes, which are crucial in treating mood disorders and other psychiatric conditions .

Inhibitory Activity

Research indicates that compounds with similar structures can act as dual inhibitors of protein arginine methyltransferases (PRMTs), specifically PRMT4 and PRMT6. These enzymes are implicated in several cancers, including acute myeloid leukemia and breast cancer. The ability to selectively inhibit these targets could lead to novel therapeutic strategies in oncology .

Chemical Synthesis

The compound can be synthesized through various methods involving the reaction of substituted benzyl amines with methoxyethyl halides. This synthesis pathway is notable for its efficiency in producing high yields of the desired product while maintaining structural integrity .

Building Block in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in the development of more complex molecules for research purposes .

Case Study 1: Serotonin Receptor Agonism

A study focusing on the structure-activity relationship of related compounds demonstrated that modifications to the methoxy groups significantly affected agonistic activity at serotonin receptors. This highlights the importance of structural nuances in developing selective pharmacological agents .

Case Study 2: Cancer Therapeutics

Research on dual inhibitors targeting PRMTs showed that specific modifications to the amine structure enhanced potency against these enzymes, suggesting that this compound could be a candidate for further development in cancer treatment protocols .

Mécanisme D'action

The mechanism of action of (4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of the study. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of (4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Structural Differences |

|---|---|---|---|---|

| (4-Methoxybenzyl)(2-methoxyethyl)amine HCl | C₁₁H₁₇NO₂·HCl | 231.5 | ~1.8* | Reference compound; two methoxy groups |

| (2-Methoxyethyl)(4-methylbenzyl)amine HCl | C₁₁H₁₇ClNO | 216 | 2.04 | Methyl instead of methoxy on benzyl |

| Bis(4-methoxybenzyl)amine HCl | C₁₆H₁₈ClNO₂ | 292.5 | ~2.5 | Two 4-methoxybenzyl groups |

| LJP 1586 (Z-3-fluoro-2-(4-methoxybenzyl)allylamine HCl) | C₁₁H₁₃FClNO | 245.5 | ~2.2 | Allylamine chain with fluoro substituent |

| (2,2-Difluoroethyl)(2-methoxyethyl)amine HCl | C₅H₁₂ClF₂NO | 175.6 | ~1.2 | Difluoroethyl group instead of benzyl |

Key Observations :

Critical Differences :

- Leaving Groups: Bromo or chloro substituents in intermediates (e.g., 2-bromo-3-phenoxypropyl derivatives in ) influence reaction kinetics and purity.

- Salt Formation : All compounds are stabilized as hydrochloride salts to enhance solubility and crystallinity .

Activité Biologique

(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of this compound's biological activity.

- IUPAC Name : this compound

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 246.73 g/mol

- CAS Number : 1052593-01-7

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with 2-methoxyethylamine in the presence of a suitable base. This method allows for the formation of the amine compound followed by the addition of hydrochloric acid to yield the hydrochloride salt.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 8.3 |

| A549 | 12.1 |

The compound showed a selective cytotoxicity profile, sparing normal cells while effectively inhibiting tumor growth.

The proposed mechanism for its antitumor activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analyses that revealed an increase in early and late apoptotic cells upon treatment with the compound.

Neuroprotective Effects

In addition to its antitumor properties, this compound has been evaluated for neuroprotective effects. In animal models of neurodegeneration, it demonstrated a reduction in oxidative stress markers and improved cognitive function as assessed by behavioral tests.

Case Studies

-

Case Study on Antitumor Activity :

- A study conducted on human breast cancer models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed decreased proliferation rates and increased apoptosis in treated tumors.

-

Neuroprotection in Animal Models :

- In a controlled trial using mice subjected to induced oxidative stress, administration of the compound resulted in improved memory retention and reduced neuronal loss as observed through immunohistochemical staining.

Q & A

Q. What synthetic strategies are recommended for preparing (4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride?

A two-step approach is commonly employed:

Alkylation of 4-Methoxybenzylamine : React 4-methoxybenzylamine with 2-methoxyethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.

Hydrochloride Salt Formation : Treat the free amine with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Higher temperatures risk decomposition |

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Stoichiometry (Amine:Alkylating Agent) | 1:1.2 | Excess alkylating agent minimizes side products |

Q. How can the purity of this compound be verified?

Use orthogonal analytical methods:

Q. What solvents are suitable for recrystallizing this compound?

Ethanol/water (4:1 v/v) or acetone/hexane mixtures are effective. The hydrochloride salt typically forms white crystals with a melting point of 168–170°C .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in related amine derivatives?

Secondary amines like this compound may form diastereomers under certain conditions. For example:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce enantioselectivity during alkylation .

- Temperature Effects : Lower temperatures (−20°C) reduce racemization in sensitive intermediates .

Case Study : A 2021 study on bis(2-methoxyethyl)acrylamide synthesis showed that prolonged reaction times at >30°C led to 15% racemization, detectable via chiral HPLC .

Q. What analytical challenges arise when characterizing trace impurities in this compound?

Common impurities include:

- Unreacted 4-Methoxybenzylamine : Detectable via HPLC (shorter retention time) or TLC (Rf ~0.3 in ethyl acetate/hexane).

- Oxidation Byproducts : Methoxy groups can oxidize to quinones under acidic conditions; monitor via UV-Vis at 280 nm .

Q. Resolution Strategy :

| Impurity Type | Mitigation Method |

|---|---|

| Unreacted Amine | Acid-base extraction (pH 4–5) |

| Oxidized Byproducts | Add 0.1% BHT as antioxidant during storage |

Q. How does the hydrochloride salt form impact biological activity in receptor-binding assays?

The hydrochloride salt enhances water solubility (up to 50 mg/mL in PBS) compared to the free amine, making it preferable for in vitro studies. However, chloride ions may interfere with:

Q. What computational methods predict the compound’s interactions with serotonin receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model binding to 5-HT₃ receptors:

- Key Interactions : Hydrogen bonding between the methoxy oxygen and Thr₃₀₈ residue .

- Free Energy Calculations : MM-PBSA analysis shows ΔG ~−8.2 kcal/mol, suggesting moderate affinity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.